AZ3451 -

AZ3451

Catalog Number: EVT-261574
CAS Number:
Molecular Formula: C30H27BrN4O3
Molecular Weight: 571.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide, commonly referred to as AZ3451, is a potent and selective antagonist of protease-activated receptor 2 (PAR2) []. This classification highlights its role in modulating the biological activities associated with PAR2, a G-protein coupled receptor involved in inflammatory responses and various physiological processes [, , , , , , , , ]. AZ3451 serves as a valuable tool in scientific research, enabling the exploration of PAR2 function and its potential as a therapeutic target for diseases like osteoarthritis, atherosclerosis, and hyperuricemia-induced renal injury [, , , , ].

Molecular Structure Analysis

Structural analysis using methods like X-ray crystallography [, ] could provide detailed information on the spatial arrangement of atoms within the AZ3451 molecule, its three-dimensional conformation, and potential binding interactions with PAR2.

Mechanism of Action

AZ3451 acts as a potent and selective antagonist of PAR2 [, , ]. It binds to the receptor, preventing the binding of activating proteases like trypsin and thereby inhibiting the downstream signaling cascade [, , , , , , , ]. This antagonism effectively blocks PAR2-mediated cellular responses, including inflammation, apoptosis, autophagy, and cellular senescence []. Notably, AZ3451 exhibits biased antagonism, selectively inhibiting specific PAR2 signaling pathways associated with G proteins while sparing others like β-arrestin 2 and EPAC [, ]. This biased modulation of PAR2 signaling suggests potential for achieving therapeutic benefits with reduced side effects compared to complete PAR2 blockade.

Applications
  • Osteoarthritis: AZ3451 has demonstrated efficacy in mitigating cartilage degradation, inflammation, and pain associated with osteoarthritis in both cellular and animal models [, , ]. It achieves this by inhibiting IL-1β-induced inflammatory responses, chondrocyte apoptosis, and cartilage degradation through modulation of pathways like P38/MAPK, NF-κB, and PI3K/AKT/mTOR [].
  • Atherosclerosis: Research suggests that AZ3451 can protect against ox-LDL-induced endothelial dysfunction, a key factor in atherosclerosis development []. It reduces inflammation, improves mitochondrial function, and inhibits the expression of adhesion molecules involved in atherosclerotic plaque formation [].
  • Hyperuricemia-induced Renal Injury: AZ3451 attenuates renal injury in hyperuricemic rats by inhibiting PAR2-mediated activation of the PI3K/AKT/NF-κB pathway []. This reduces inflammatory cell infiltration and tubular damage in the kidneys [].
  • Trichinella spiralis Infection: Studies demonstrate that AZ3451 can block the invasion of intestinal epithelial cells by the parasitic nematode Trichinella spiralis []. This effect stems from its ability to inhibit the PAR2-mediated disruption of intestinal barrier function by the parasite's trypsin-like protease [].

GB83

    Compound Description: AZ8838 is a potent and selective small molecule antagonist of PAR2 []. Crystal structure analysis revealed that AZ8838 binds to a distinct allosteric site on PAR2, which was previously thought to be the orthosteric site [, ]. This binding prevents receptor activation by blocking tethered ligand engagement with the peptide-binding domain [].

I-117

    Compound Description: I-117 is a small molecule PAR2 antagonist. While its exact binding site is not fully elucidated, it exhibits a distinct effect on PAR2 signaling compared to AZ3451 [].

    Relevance: I-117 and AZ3451 both function as PAR2 antagonists but display different pharmacological profiles, suggesting potential differences in their binding modes or downstream signaling effects [].

P2pal-18s

    Compound Description: P2pal-18s is a peptide-based antagonist of PAR2. Its mode of action involves blocking the activation of PAR2 by competing with activating peptides [].

    Relevance: P2pal-18s and AZ3451 share the ability to inhibit PAR2 activity but utilize different mechanisms. P2pal-18s acts as a competitive antagonist at the peptide-binding site [], while AZ3451's binding site, while initially proposed as allosteric, may involve interactions within the orthosteric site [].

MEDI0618

    Compound Description: MEDI0618 is a monoclonal antibody that specifically targets and inhibits PAR2 activity []. It is currently undergoing Phase I clinical trials (NCT04198558) to assess its safety and efficacy in humans [].

Properties

Product Name

AZ3451

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide

Molecular Formula

C30H27BrN4O3

Molecular Weight

571.5 g/mol

InChI

InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1

InChI Key

FJAOGFGHTPYADT-SFHVURJKSA-N

SMILES

CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6

Solubility

Soluble in DMSO

Synonyms

AZ3451, AZ-3451, AZ 3451

Canonical SMILES

CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6

Isomeric SMILES

C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.